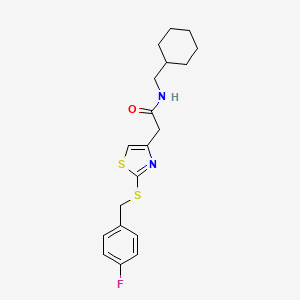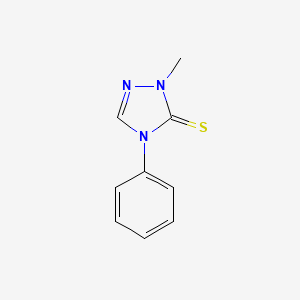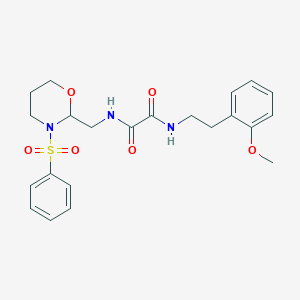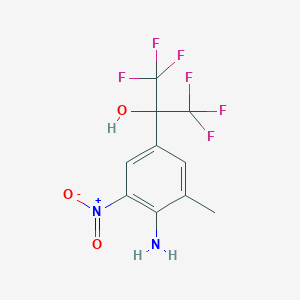![molecular formula C18H23NO3 B2629405 rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate CAS No. 2413365-18-9](/img/structure/B2629405.png)
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate” is a chemical compound with the CAS Number: 2413365-18-9. It has a molecular weight of 301.39 and its IUPAC name is tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Structural Analysis
Synthesis and Diastereoselectivity : The study by Vallat et al. (2009) focuses on the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, highlighting the diastereoselectivity in the Mukaiyama crossed-aldol-type reaction. The compounds displayed interesting hydrogen bonding patterns and stereochemical configurations, providing insights into synthetic strategies for similar compounds (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
Chiral Derivatives : Zhu et al. (2009) discussed the separation, hydrogenation, and structural determination of rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate derivatives, establishing the absolute configuration of the pyrrolopiperidine fragment. This work contributes to the understanding of chiral chromatography and hydrogenation techniques in synthesizing complex heterocycles (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).
Organocatalysis : Hozjan et al. (2023) report on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the utility of bifunctional noncovalent organocatalysts in generating racemic mixtures of complex organic compounds. This research highlights advancements in organocatalysis and its application in synthesizing nitrogen-containing heterocycles (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Applications in Organic Synthesis and Material Science
Synthetic and Structural Chemistry : Gardner et al. (2002) detail the synthesis and structural chemistry of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid derivatives, employing tert-butyl bromoacetate in diastereoselective alkylation. This work underscores the significance of chiral synthesis in developing phosphonic acid derivatives with potential applications in material science and as intermediates in organic synthesis (Gardner, Motevalli, Shastri, Sullivan, & Wyatt, 2002).
Efficient Synthesis for Pharmacological Intermediates : Bahekar et al. (2017) developed a highly efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, highlighting their importance as pharmacophores for various pharmacological activities. The methodology demonstrates an improved, cost-effective, and scalable approach for synthesizing key intermediates in drug development (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHJKAAQWRNTDQ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)
![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)

![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)



![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)
![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)